molecular formula C12H25ClN2O9 B1484440 Chitobiose hydrochloride CAS No. 115350-24-8

Chitobiose hydrochloride

Cat. No.: B1484440
CAS No.: 115350-24-8
M. Wt: 376.79 g/mol
InChI Key: KIAPINRIHPDKSA-ZRQXRZBYSA-N
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Description

Chitobiose hydrochloride is a disaccharide derived from chitin, a natural biopolymer found in the exoskeletons of crustaceans, insects, and fungi. It consists of two glucosamine units linked by a β-(1→4)-glycosidic bond. This compound exhibits biocompatibility, biodegradability, and bioactivity, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chitobiose hydrochloride can be synthesized through the enzymatic or chemical hydrolysis of chitin. Enzymatic hydrolysis involves the use of chitinases, enzymes that break down chitin into chitooligosaccharides, including chitobiose. Chemical hydrolysis typically employs concentrated hydrochloric acid to achieve the same result.

Industrial Production Methods: Industrial production of this compound often involves the following steps:

  • Demineralization: Removal of minerals from chitin using acid treatments.

  • Deproteinization: Removal of proteins using alkaline treatments.

  • Decoloration: Removal of pigments using oxidizing agents.

  • Hydrolysis: Conversion of chitin to chitobiose using either enzymatic or chemical methods.

Chemical Reactions Analysis

Types of Reactions: Chitobiose hydrochloride can undergo various chemical reactions, including:

  • Oxidation: Conversion to glucosamine derivatives.

  • Reduction: Reduction of glucosamine units.

  • Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or sodium periodate.

  • Reduction: Using reducing agents like sodium borohydride.

  • Substitution: Using reagents like acyl chlorides or alkyl halides.

Major Products Formed:

  • Oxidation: N-acetylglucosamine derivatives.

  • Reduction: Reduced glucosamine units.

  • Substitution: Modified glucosamine derivatives.

Scientific Research Applications

Chitobiose hydrochloride has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block for synthesizing complex carbohydrates and glycoconjugates.

  • Biology: Studied for its role in microbial metabolism and cell wall synthesis.

  • Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anti-inflammatory effects.

  • Industry: Utilized in the production of biodegradable materials and bioactive compounds.

Mechanism of Action

The mechanism by which chitobiose hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: this compound interacts with enzymes involved in chitin metabolism, such as chitinases and glucosamine-6-phosphate deaminase.

  • Pathways: It participates in the biosynthesis of N-acetylglucosamine, a key component of bacterial cell walls, and influences cellular processes related to immune response and inflammation.

Comparison with Similar Compounds

  • Chitotriose: A trisaccharide derived from chitin.

  • Chitotetraose: A tetrasaccharide derived from chitin.

  • Chitosan: A polysaccharide derived from chitin by deacetylation.

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Properties

IUPAC Name

(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O9.ClH/c13-5-9(19)10(4(2-16)21-11(5)20)23-12-6(14)8(18)7(17)3(1-15)22-12;/h3-12,15-20H,1-2,13-14H2;1H/t3-,4-,5-,6-,7-,8-,9-,10-,11?,12+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIAPINRIHPDKSA-ZRQXRZBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)O)CO)N)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)N)O)CO)N)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25ClN2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115350-24-8
Record name Chitobiose Dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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